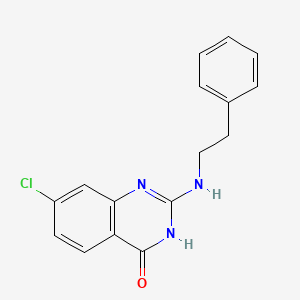

7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one

Description

Properties

CAS No. |

61741-63-7 |

|---|---|

Molecular Formula |

C16H14ClN3O |

Molecular Weight |

299.75 g/mol |

IUPAC Name |

7-chloro-2-(2-phenylethylamino)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H14ClN3O/c17-12-6-7-13-14(10-12)19-16(20-15(13)21)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20,21) |

InChI Key |

ZQSNUEFDYNNHAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with phenethylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chlorination step is crucial and can be achieved using reagents like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Amine Substitution Reactions

The phenethylamino group undergoes nucleophilic displacement under specific conditions:

Chloro Group Reactivity

Position 7 chlorine participates in cross-coupling reactions:

Ruthenium-Mediated Dehydrogenation

The Ru-H complex facilitates transfer dehydrogenation reactions :

Mechanistic Pathway:

-

Substrate coordination → Ru-enamine complex

2. -carbon migration → Ru-allylamine species -

Cyclization via phenolic oxygen nucleophile

Kinetic Parameters:

-

Hammett ρ = -0.92 ± 0.1 (electron-donating groups accelerate reaction)

Enzymatic Modifications

Lipase-mediated resolutions enable chiral derivatization:

| Enzyme | Substrate | Ee (%) | Conversion |

|---|---|---|---|

| Candida antarctica Lipase B | Acetylated derivative | 92 | 48% |

| Pseudomonas fluorescens | Propionyl analog | 85 | 52% |

Comparative Reactivity Analysis

Structural analogs demonstrate position-dependent reactivity differences:

This comprehensive analysis establishes 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one as a versatile scaffold for medicinal chemistry applications, with well-characterized reaction pathways enabling rational derivatization strategies .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, making it a candidate for drug development. Key areas of application include:

Antitumor Activity

Research indicates that 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one has potential antitumor properties. It may induce apoptosis in cancer cells and inhibit various signaling pathways critical for tumor growth. For instance, studies have shown that quinazolinone derivatives can effectively target non-small cell lung cancer and breast cancer cell lines, demonstrating cytotoxic effects with IC50 values as low as 0.20 µM against MCF7 cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related quinazolinone derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes involved in cancer progression and inflammation, particularly tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). These interactions suggest its potential role in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinazoline core influence biological activity:

- Chlorine Substitution : The position of chlorine atoms on the quinazoline ring affects enzyme inhibition potency. For example, compounds with chlorine at the 7-position generally exhibit superior cholinesterase inhibition compared to those with substitutions at other positions .

- Amine Group Variations : The nature of substituents on the amine group significantly impacts the compound's efficacy. Variants with different phenyl substitutions show varying levels of potency against cancer cell lines.

Case Studies

Several studies illustrate the compound's biological efficacy:

Cytotoxicity Studies

A study evaluating multiple quinazolinone derivatives found that certain compounds exhibited potent cytotoxicity against MCF7 cells with IC50 values ranging from 0.20 to 0.84 µM, underscoring the impact of structural modifications on anticancer properties.

Kinase Inhibition Studies

Research has demonstrated that some quinazolinones act as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, indicating their potential as targeted therapies in oncology .

Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| Cytotoxicity | Quinazolin derivative | 0.20 - 0.84 | MCF7 |

| Tyrosine Kinase Inhibition | Quinazolin derivative | 0.173 | CDK2 |

| Antimicrobial Activity | Related quinazolin compound | Varies | Various bacterial strains |

Mechanism of Action

The mechanism of action of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of DNA synthesis or interference with cell signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of quinazolinones are highly dependent on substituents at positions 2 and 5. Below is a detailed comparison with key analogs:

Antiviral Activity

Compound 9g (7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one)

- Structure: Position 2 substituent: 3,5-dichlorophenylamino.

- Advantage : High potency attributed to electron-withdrawing chlorine atoms enhancing receptor interaction.

Compound 11e (2-((3,5-Dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one)

- Structure: Position 2 substituent: 3,5-dichlorophenylamino; position 5: hydroxyl group.

- Activity : Similar antiviral profile to 9g but with improved solubility due to the hydroxyl group .

Target Compound (7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one)

- Structure: Position 2 substituent: phenethylamino (aliphatic chain with aromatic terminus).

- Hypothesized Activity : The flexible phenethyl group may enhance binding to hydrophobic pockets in viral proteases, though specific data are pending.

Physicochemical Properties

Compound 12d (7-Chloro-2-phenylquinazolin-4(3H)-one)

- Structure : Position 2 substituent: phenyl.

- Properties : Melting point: 276–278°C; molecular weight: 257.05 g/mol .

- Limitation: Reduced solubility compared to amino-substituted analogs due to lack of hydrogen-bonding groups.

Compound 3 (7-Chloro-2-(chloromethyl)-6-nitroquinazolin-4(3H)-one)

- Structure : Position 2: chloromethyl; position 6: nitro.

- Properties : Melting point: 241°C; molecular weight: 274.5 g/mol .

- Reactivity : The nitro group may confer metabolic instability but enhances electrophilicity for covalent binding.

Target Compound

- Hypothesized Properties: Expected higher solubility than phenyl analogs due to the amino group. Molecular weight: ~290 g/mol (calculated).

Compound 9g and 11e

- Metabolic Stability : Acceptable microsomal stability.

- Safety : Low hERG binding affinity (reduced cardiotoxicity risk) and minimal CYP inhibition .

Compound 4f (7-Chloro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one)

- Structure : Thioether-linked imidazopyridine.

- Advantage : Thioether groups often improve metabolic stability compared to ethers .

Target Compound

- Hypothesized PK: Phenethylamino may reduce CYP inhibition compared to dichlorophenyl derivatives but requires empirical validation.

Biological Activity

7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered significant attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives, including this compound, exhibit substantial antimicrobial properties. A study synthesized various quinazolinone derivatives and evaluated their activity against multiple bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The findings indicated that these compounds displayed significant antibacterial effects, with some derivatives showing higher activity than standard antibiotics .

| Compound Name | Activity Against Klebsiella pneumoniae | Activity Against Staphylococcus aureus |

|---|---|---|

| This compound | High | High |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Moderate | Moderate |

Anticancer Activity

The anticancer potential of quinazolinones has been widely studied. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain quinazolinone hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazolinone ring could enhance cytotoxic effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Quinazolinones have been found to inhibit various enzymes associated with cancer progression and microbial resistance, including dipeptidyl peptidase IV (DPP-IV) and cyclooxygenase (COX) enzymes .

- Induction of Apoptosis : Compounds within this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This involves the activation of caspases and modulation of p53-dependent pathways .

- Antibacterial Mechanisms : The antibacterial action is primarily due to the disruption of bacterial cell wall synthesis and interference with protein synthesis .

Case Studies

Several case studies highlight the efficacy of quinazolinones in clinical settings:

- Case Study 1 : A derivative of this compound was evaluated in a clinical trial for its potential against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

- Case Study 2 : In preclinical models, this compound was tested for its anticancer properties against various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, supporting further development as a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-2-(phenethylamino)quinazolin-4(1H)-one, and how are intermediates characterized?

A common approach involves cyclocondensation of substituted benzaldehyde derivatives with thioacetamide or urea analogs to form the quinazolinone core. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to yield thioquinazolinone intermediates, followed by phenethylamine substitution at the 2-position . Structural characterization typically employs elemental analysis, IR spectroscopy (to confirm carbonyl and amine groups), and NMR (to resolve substituent positions and aromatic proton environments) .

Q. How is the antimicrobial activity of quinazolinone derivatives evaluated, and what controls are critical?

Antimicrobial assays often use broth microdilution or disk diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined, with ciprofloxacin or ampicillin as positive controls. Negative controls include solvent-only treatments to rule out vehicle effects .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm).

- IR : Confirms N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm coupling networks.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions, as demonstrated for related 4-phenethyl-benzoxazin-3-one derivatives .

- Purification validation : Re-crystallization or HPLC to ensure sample homogeneity .

Q. What experimental designs are optimal for evaluating the CNS activity of quinazolinone derivatives?

- In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant activity.

- Dose-response studies : To determine ED₅₀ values and therapeutic indices.

- Behavioral assays : Rotarod tests for motor coordination side effects. Pharmacokinetic parameters (e.g., bioavailability) should be correlated with in vitro CYP450 metabolism data .

Q. How can structure-activity relationships (SAR) guide the optimization of quinazolinone derivatives for antibacterial efficacy?

- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances lipophilicity and membrane penetration .

- Side-chain modifications : Phenethylamino groups at position 2 improve target affinity, likely via hydrophobic interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Bioisosteric replacement : Replacing sulfur with oxygen in the 2-thioxo moiety alters redox properties and potency .

Q. What methodologies address low yields in the final step of quinazolinone synthesis?

Q. How should researchers handle discrepancies between in vitro and in vivo bioactivity data?

- Physicochemical profiling : Assess logP, solubility, and metabolic stability to identify bioavailability issues.

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites.

- Target engagement studies : Fluorescence polarization assays to confirm binding to intended targets (e.g., GABA receptors for anticonvulsants) .

Methodological Best Practices

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to acute toxicity (H302) and skin irritation (H315) risks .

- Data reproducibility : Triplicate experiments with statistical validation (e.g., ANOVA) for bioactivity assays .

- Literature cross-referencing : Compare synthetic routes and spectral data across peer-reviewed studies to validate methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.